molecular formula C8H10N6O2 B2413782 2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide CAS No. 938018-24-7

2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide

Cat. No.: B2413782
CAS No.: 938018-24-7
M. Wt: 222.208
InChI Key: UBGZSEBKNGRMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide serves as a versatile and crucial chemical scaffold in medicinal chemistry research, particularly in the development of novel anticancer agents. Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex molecular hybrids. The acetohydrazide moiety is readily available for condensation reactions with various aryl aldehydes, enabling researchers to efficiently generate libraries of hydrazide-hydrazone derivatives tethered to a pyrazolo[3,4-d]pyrimidinone core for structure-activity relationship studies . The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of purine, which allows these derivatives to interact with and inhibit a range of enzymatic targets relevant in oncology . Compounds based on this scaffold have demonstrated promising antiproliferative activity by acting as inhibitors of tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), as well as cyclin-dependent kinases (CDKs) . Recent studies have shown that hydrazide-hydrazone derivatives synthesized from this core structure exhibit potent cytotoxic effects against human breast adenocarcinoma cell lines (e.g., MCF-7) by inducing apoptosis and causing cell cycle arrest in the G0/G1 phase . Furthermore, some derivatives have been identified as effective stabilizers of G-quadruplex (G4) DNA structures found in the promoter regions of certain oncogenes, such as KRAS, presenting a potential mechanism for the downregulation of oncogene expression . This combination of features makes 2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide a valuable starting point for researchers engaged in the synthesis and biological evaluation of new targeted therapeutic agents, offering a pathway to explore multi-targeted approaches in cancer therapy.

Properties

IUPAC Name

2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O2/c1-13-7-5(2-11-13)8(16)14(4-10-7)3-6(15)12-9/h2,4H,3,9H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGZSEBKNGRMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidine with acetohydrazide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

2.1. Formation of Pyrazolo[3,4-d]Pyrimidine Core

  • Hydrolysis of Pyrazole Precursor : Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 ) undergoes alkaline hydrolysis to produce 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2 ) .

    • Spectral Confirmation : The NH₂ and COOH groups in 2 are identified via ¹H-NMR (δ 6.30, 12.08 ppm) and IR (3389–3204 cm⁻¹ for NH₂/OH and 1651 cm⁻¹ for C=O) .

  • Cyclization to Pyrazoloxazine : Acid 2 reacts with acetic anhydride under reflux to form 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d] oxazin-4-one (3 ) .

    • Spectral Data :

      • ¹H-NMR : A singlet at δ 2.49 ppm corresponds to the pyrimidine CH₃ group.

      • Mass Spectrometry : A molecular ion peak at m/z 241 confirms the structure .

2.2. Functionalization with Hydrazine Derivatives

  • Reaction with Hydrazine Hydrate : Condensation of 3 with 99% hydrazine hydrate produces 5-aminopyrazolo[3,4-d]pyrimidin-4-one (9 ) . This step establishes the pyrazolo[3,4-d]pyrimidine scaffold.

  • Formation of Acetohydrazide : While direct synthesis of the acetohydrazide variant is not explicitly detailed, analogous reactions suggest substitution of a leaving group (e.g., Cl) at the 5-position with hydrazine, followed by acetylation. For example:

    • Nucleophilic Substitution : A halogenated intermediate (e.g., Cl at position 5) reacts with hydrazine to form a hydrazide.

    • Acetylation : The hydrazide undergoes acetylation (e.g., with acetyl chloride) to yield the acetohydrazide derivative.

2.3. Spectral and Analytical Confirmation

  • IR Analysis : The presence of NH₂ and C=O groups in intermediates is confirmed by peaks at 3321–3204 cm⁻¹ (NH) and 1694 cm⁻¹ (C=O) .

  • ¹H-NMR : Exchangeable protons (e.g., NH) appear as singlets in the δ 11.15–12.45 ppm range, while aromatic protons resonate between δ 6.89–8.15 ppm .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 331 for 7 ) validate the molecular weight and structure .

3.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide in cancer treatment. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results were as follows:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents, potentially inhibiting tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Pyrazole derivatives are known for their effectiveness against various bacterial and fungal strains.

Antimicrobial Efficacy

In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli using the disc diffusion method, revealing promising results in inhibiting microbial growth .

Microbial StrainActivity Observed
Staphylococcus aureusSignificant
Escherichia coliModerate

Anti-inflammatory Effects

The structure of 2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in the inflammatory response .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide is unique due to its specific structure, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals .

Biological Activity

2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

  • Molecular Formula : C₈H₁₀N₆O₂
  • Molecular Weight : 222.20 g/mol
  • CAS Number : 938018-24-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including 2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • In vitro Studies :
    • The compound showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and A549. IC₅₀ values for related derivatives ranged from 0.16 µM to 22.54 µM against these cell lines, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
    • A specific study demonstrated that the compound exhibited an IC₅₀ value of approximately 5.85 µM against certain cancer types, suggesting its potential as an effective anticancer agent .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival and proliferation. Molecular docking studies have predicted favorable interactions with target proteins involved in tumor growth regulation .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives are also noteworthy.

  • Inhibition of COX Enzymes :
    • Compounds structurally related to 2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. For instance, related compounds have shown IC₅₀ values as low as 0.04 µmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.

Structural Feature Effect on Activity
Methyl group at position 1Enhances lipophilicity and cellular uptake
Oxo group at position 4Essential for anticancer activity
Acetohydrazide moietyContributes to anti-inflammatory properties

Case Studies

Several case studies have been documented regarding the efficacy of pyrazolo derivatives:

  • Case Study on MCF-7 Cells :
    • A study conducted on MCF-7 breast cancer cells revealed that treatment with 2-(1-Methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .
  • Anti-inflammatory Effects in Animal Models :
    • In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to this acetohydrazide exhibited marked reductions in inflammation markers, supporting their potential therapeutic use in inflammatory diseases .

Q & A

What are the key synthetic methodologies for preparing 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide?

Basic Research Focus
The compound is typically synthesized via cyanoacetylation of N1-substituted-5-amino-4-cyanopyrazoles using cyanoacetic acid and acetic anhydride, followed by cyclization with POCl₃ to form the pyrazolo[3,4-d]pyrimidine core. Subsequent reaction with hydrazine derivatives introduces the acetohydrazide moiety . Key steps include:

  • Cyanoacetylation : Optimize stoichiometry (1:1.2 molar ratio of pyrazole to cyanoacetic acid) in acetic anhydride at 80–100°C for 4–6 hours.
  • Cyclization : Use POCl₃ (3–5 equivalents) under reflux for 2–4 hours to yield 4-chloro intermediates.
  • Hydrazinolysis : React with hydrazine hydrate (excess) in ethanol at 60–80°C for 1–2 hours.

How can structural characterization of this compound be validated experimentally?

Basic Research Focus
Validate the structure using ¹H and ¹³C NMR spectroscopy :

  • ¹H NMR : Key signals include the methyl group at δ 3.2–3.4 ppm (singlet, 3H), the hydrazide NH protons at δ 8.5–9.5 ppm (broad), and pyrazolo[3,4-d]pyrimidine protons at δ 7.8–8.2 ppm (aromatic region) .
  • ¹³C NMR : Confirm the carbonyl group (C=O) at δ 165–170 ppm and the pyrimidine carbons at δ 150–160 ppm .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 222.21) .

What are the reported biological activities of this compound, and how are they evaluated?

Advanced Research Focus
The compound and its derivatives exhibit EGFR kinase inhibition and anticancer activity :

  • In vitro cytotoxicity : Evaluate using MTT assays on cancer cell lines (e.g., MCF-7, A549). IC₅₀ values for related derivatives range from 34.55–60.02 µM .
  • Apoptosis induction : Quantify via flow cytometry (Annexin V/PI staining). Derivatives like compound 235 show >40% apoptosis at 50 µM .
  • EGFR inhibition : Compare IC₅₀ values (e.g., 0.186 µM for derivative 237 ) against reference inhibitors like erlotinib (0.03 µM) using enzymatic assays .

How can computational methods enhance the understanding of its mechanism of action?

Advanced Research Focus
Molecular docking (PDB ID: 1M17) reveals interactions with the ATP-binding site of EGFR:

  • The pyrazolo[3,4-d]pyrimidine core forms hydrogen bonds with Met769 and hydrophobic interactions with Leu694.
  • The acetohydrazide moiety stabilizes the binding via water-mediated interactions .
  • MD simulations : Use AMBER or GROMACS to assess stability over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

How to address discrepancies in biological activity data across structural analogs?

Advanced Research Focus
Discrepancies may arise from substituent effects or assay variability :

  • SAR analysis : Compare analogs with varying substituents (e.g., aryl vs. alkyl groups). For example, para-methoxybenzyl derivatives show enhanced apoptosis due to improved cellular uptake .
  • Assay validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., erlotinib for EGFR) .

What strategies are effective for functionalizing the acetohydrazide moiety?

Advanced Research Focus
Functionalization enhances solubility or target affinity:

  • Acylation : React with acetic anhydride to form acetylated derivatives (e.g., compound 6 in ).
  • Condensation : Use aldehydes (e.g., 4-chlorobenzaldehyde) to synthesize hydrazone derivatives, improving π-π stacking in the ATP-binding pocket .
  • Heterocycle formation : Cyclize with thioglycolic acid to yield thiophene-fused analogs, which show improved bioavailability .

How does this compound compare to other pyrazolo[3,4-d]pyrimidine derivatives in drug discovery?

Advanced Research Focus
Key advantages include:

  • Selectivity : Lower off-target effects compared to purine-based inhibitors due to the pyrazole ring’s unique geometry .
  • Synthetic versatility : Easier functionalization at the N1 and C5 positions (e.g., methyl vs. aryl groups) .
  • In vivo efficacy : Derivatives like CBS-1 reduce tumor volume by >50% in xenograft models at 10 mg/kg, outperforming doxorubicin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.